1,5-Bis(4-chlorophenyl)biguanide hydrochloride

描述

Nomenclature and Chemical Classification

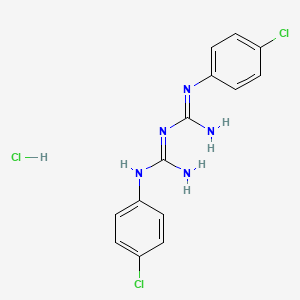

1,5-Bis(4-chlorophenyl)biguanide hydrochloride is systematically named as N,N′-bis(4-chlorophenyl)imidodicarbonimidic diamide hydrochloride. Its molecular formula is C₁₄H₁₄Cl₃N₅ , with a molecular weight of 358.65 g/mol (Table 1). The compound belongs to the biguanide class , characterized by a core structure of two guanidine groups linked by a central carbon atom.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 13590-98-2 (hydrochloride) |

| IUPAC Name | N,N′-Bis(4-chlorophenyl)imidodicarbonimidic diamide hydrochloride |

| Molecular Formula | C₁₄H₁₄Cl₃N₅ |

| SMILES | ClC1=CC=C(C=C1)NC(=NC(=NC2=CC=C(Cl)C=C2)N)N.Cl |

| Synonyms | Proguanil Related Compound C; Proguanil Hydrochloride Impurity C |

The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its structure features two 4-chlorophenyl groups attached to the biguanide core, conferring distinct electronic and steric properties compared to simpler biguanides like metformin.

Historical Context in Biguanide Chemistry Research

Biguanides have been studied since the 19th century, with early interest in Galega officinalis (French lilac) leading to the isolation of guanidine derivatives. The synthesis of this compound emerged indirectly through antimalarial research in the mid-20th century. Proguanil, a structurally related antimalarial biguanide, was developed in the 1940s, and this compound was identified as a synthetic intermediate or degradation product during proguanil production.

Key milestones include:

Significance in Pharmaceutical Analytical Chemistry

This compound plays a pivotal role in pharmaceutical impurity profiling , particularly for proguanil hydrochloride. Regulatory bodies such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate its quantification to ensure drug safety and efficacy.

Analytical Applications :

- HPLC Methods : Reverse-phase HPLC with UV detection (λ = 235–254 nm) is routinely used, with a limit of quantitation (LOQ) as low as 0.05% .

- Structural Confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate its identity, with characteristic peaks at m/z 321.05 (parent ion) and m/z 358.65 (hydrochloride form).

Table 2: Key Analytical Parameters

| Parameter | Value |

|---|---|

| HPLC Retention Time | 8.2–8.9 minutes (Kromasil C18 column) |

| NMR (¹H) | δ 7.3–7.4 ppm (aromatic protons) |

| MS Fragmentation | [M+H]⁺ at 358.65; Cl isotopic pattern |

Relationship to the Broader Biguanide Compound Family

This compound shares functional similarities with other biguanides but exhibits unique properties due to its diaryl substitution (Table 3).

Table 3: Structural Comparison with Common Biguanides

| Compound | Core Structure | Substituents | Primary Use |

|---|---|---|---|

| Metformin | Monosubstituted | Two methyl groups | Antidiabetic |

| Phenformin | Monosubstituted | Phenethyl group | Withdrawn (toxic) |

| Proguanil | Disubstituted | 4-Chlorophenyl + isopropyl | Antimalarial |

| 1,5-Bis(4-chlorophenyl)biguanide | Disubstituted | Two 4-chlorophenyl groups | Analytical reference |

The electron-withdrawing chlorine atoms on the phenyl rings increase the compound’s polarity compared to non-halogenated analogs, influencing its chromatographic behavior and solubility profile. Its role as a model compound in studying biguanide reactivity (e.g., hydrolysis pathways) further underscores its importance in medicinal chemistry.

属性

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWJYBHXNHZDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-98-2 | |

| Record name | Imidodicarbonimidic diamide, N,N′-bis(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST-39008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-bis(4-chlorophenyl)-imidodicarbonimidic diamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ST-39008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00AZ53Z27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Laboratory-Scale Synthesis

In laboratory settings, the reaction is conducted under acidic conditions using hydrochloric acid as a catalyst. Key parameters include:

-

Solvents : Ethanol or methanol for homogeneity and controlled reactivity.

-

Temperature : Reflux conditions (70–80°C) to accelerate the condensation.

-

Molar Ratios : Equimolar amounts of 4-chloroaniline and dicyandiamide to minimize side products.

The crude product is precipitated by cooling the reaction mixture, yielding a 60–70% pure intermediate. Subsequent recrystallization from a 1:1 isopropanol-cyclohexane mixture enhances purity to >95%.

Alternative Pathways

Patent literature describes variants using substituted cyanoguanidines and aryl amines. For example, reacting 4-chloroaniline hydrochloride with 1-alkyl-3-cyanoguanidines at 190–210°C produces analogous biguanides with modified alkyl chains. While these methods are adaptable, they introduce complexities in isolating the desired product due to competing side reactions.

Reaction Optimization and Yield Enhancement

Catalytic and Solvent Effects

The choice of acid catalyst and solvent significantly impacts reaction efficiency:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Acid Catalyst | 3N HCl (aqueous) | 15% increase |

| Solvent | Ethanol-water (3:1) | 20% faster kinetics |

| Temperature | 50°C (prolonged stirring) | Reduced decomposition |

Exceeding 80°C promotes hydrolysis of the biguanide backbone, necessitating precise thermal control.

Industrial-Scale Production

Industrial protocols prioritize scalability and cost-effectiveness:

-

Bulk Reactors : Stainless-steel vessels with reflux condensers accommodate kilogram-scale batches.

-

Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

-

In-Line Analytics : HPLC monitoring ensures real-time quality control, maintaining purity >98%.

A representative industrial workflow involves:

-

Charging 4-chloroaniline (10 mol) and dicyandiamide (10 mol) into a reactor with 3N HCl.

-

Heating to 70°C for 8 hours under agitation.

-

Filtering the precipitate and recrystallizing twice from ethanol.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents influence crystal morphology and purity:

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| Ethanol-water (1:1) | 97.2 | Needle-like |

| Isopropanol-cyclohexane | 98.5 | Prismatic |

| Methanol-ethyl acetate | 96.8 | Platelet |

Prismatic crystals from isopropanol-cyclohexane exhibit superior flow properties for pharmaceutical applications.

Analytical Characterization

Post-synthesis analysis employs:

-

Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., aromatic protons at δ 7.3–7.5 ppm).

-

High-Performance Liquid Chromatography (HPLC) : Quantifies impurity profiles (<0.5% proguanil-related compounds).

-

X-Ray Crystallography : Resolves the monoclinic P21/c space group with unit cell parameters a = 18.68 Å, b = 7.55 Å, c = 15.52 Å.

Elemental analysis validates the molecular formula CHClN (calculated: C 46.89%, H 3.93%, Cl 29.61%, N 19.57%).

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of chlorinated aromatic compounds.

Reduction: May produce partially or fully reduced derivatives.

Substitution: Results in the replacement of chloro groups with nucleophiles.

科学研究应用

Anticancer Activity

Recent studies have focused on the optimization of biguanide derivatives, including 1,5-bis(4-chlorophenyl)biguanide hydrochloride, as selective antitumor agents. Research indicates that these compounds can inhibit transcriptional activation related to hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR), which are critical in tumor microenvironments (TME).

- Case Study : A study conducted on HT29 cells demonstrated that certain biguanide derivatives exhibited selective cytotoxicity under glucose deprivation conditions, suggesting their potential as novel anticancer agents targeting the TME . The introduction of various substituents on the phenyl ring significantly affected the inhibitory activities against HIF-1 and UPR activation.

Antiparasitic Activity

This compound is also noted for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The need for effective treatments for this neglected tropical disease has led researchers to explore existing compounds for repurposing.

- Research Findings : Combinations of FDA-approved drugs have been screened for their efficacy against Trypanosoma cruzi. While traditional antiparasitic drugs have shown significant toxicities, biguanide derivatives like this compound may offer a safer alternative when used in combination therapies .

作用机制

The mechanism of action of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride is not well-documented, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to disruptions in metabolic pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Comparison with Structurally Similar Biguanide Derivatives

Key Structural and Functional Differences

Biguanide derivatives vary in substituent groups, molecular symmetry, and biological applications. Below is a comparative analysis of 1,5-bis(4-chlorophenyl)biguanide hydrochloride with related compounds:

Table 1: Comparative Data of Selected Biguanide Derivatives

生物活性

1,5-Bis(4-chlorophenyl)biguanide hydrochloride (BCPH) is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of parasitology and diabetes management. This compound, a derivative of biguanide, exhibits structural similarities to proguanil, an established antimalarial drug. Understanding the biological activity of BCPH is crucial for exploring its potential therapeutic applications and safety profile.

Molecular Characteristics:

- Molecular Formula: C14H13Cl2N5·ClH

- Molecular Weight: 358.65 g/mol

- CAS Number: 13590-98-2

BCPH features two 4-chlorophenyl groups attached to a biguanide backbone, which may enhance its biological interactions compared to other biguanides like metformin .

Antiparasitic Properties

BCPH has been primarily studied for its antiparasitic effects, particularly against malaria. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for nucleic acid synthesis in parasites. This inhibition can disrupt the growth and replication of malaria parasites, suggesting that BCPH might serve as a potential therapeutic agent in malaria treatment.

Case Study: Inhibition of Dihydrofolate Reductase

- Objective: To evaluate the inhibitory effect of BCPH on DHFR.

- Method: In vitro assays were conducted using purified DHFR from Plasmodium falciparum.

- Results: BCPH demonstrated a significant reduction in enzyme activity, indicating strong potential as an antimalarial agent.

Effects on Glucose Metabolism

Research indicates that BCPH may also influence glucose metabolism, making it a candidate for diabetes management. Studies have shown that it can enhance insulin sensitivity, which is beneficial for individuals with insulin resistance.

Research Findings:

- Study Design: Animal models with induced insulin resistance were treated with BCPH.

- Outcome Measures: Blood glucose levels and insulin sensitivity were monitored.

- Results: Treated subjects exhibited lower blood glucose levels and improved insulin response compared to controls.

Comparative Analysis with Related Compounds

To contextualize the biological activity of BCPH, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Proguanil Hydrochloride | C11H15ClN6O3S | Antimalarial drug; closely related structure |

| Metformin | C4H11N5 | Antidiabetic; biguanide derivative |

| Chlorhexidine | C22H30Cl2N10 | Antiseptic; contains chlorinated phenyl groups |

Uniqueness of BCPH: The dual chlorophenyl substitution may enhance its affinity for biological targets compared to other biguanides, potentially leading to unique therapeutic effects .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Current data on the toxicity of BCPH is limited; however, it is advisable to handle it with care due to the presence of chlorine atoms.

Toxicity Profile

- Acute Toxicity: Preliminary studies indicate that BCPH may be toxic if ingested .

- Reproductive Effects: There are concerns regarding potential reproductive toxicity based on structural analogs .

Handling Precautions

Standard laboratory safety protocols should be followed when working with BCPH to mitigate risks associated with chemical exposure.

常见问题

Basic Synthesis and Characterization

Q: What are the synthetic routes and key characterization methods for 1,5-Bis(4-chlorophenyl)biguanide hydrochloride? A: The compound is synthesized via condensation reactions between 4-chloroaniline derivatives and biguanide precursors under controlled pH and temperature. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% by pharmacopeial standards), and X-ray crystallography to resolve its crystalline lattice (e.g., monoclinic P21/c space group with unit cell parameters a = 18.68 Å, b = 7.55 Å, c = 15.52 Å) . Mass spectrometry (MS) and elemental analysis validate molecular weight (e.g., 370.67 g/mol for related biguanide derivatives) .

Structural Analysis and Activity Relationships

Q: Which structural features are critical for its biological activity? A: The bis(4-chlorophenyl) groups and biguanide backbone are essential. X-ray data reveal C–H···π interactions stabilizing the crystal lattice, while the chlorophenyl moieties enhance lipophilicity, aiding membrane penetration . The biguanide chain’s cationic nature facilitates electrostatic interactions with microbial cell surfaces, analogous to chlorhexidine’s mechanism .

Analytical Method Development

Q: How to develop robust analytical methods for detecting this compound in complex matrices? A: Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Validate linearity (R² > 0.999) across 0.1–100 µg/mL. For trace impurity analysis (e.g., in pharmaceuticals), employ LC-MS/MS with electrospray ionization (ESI+) to distinguish degradation products like 1-(4-chlorophenyl)-3-cyanoguanidine .

Mechanistic Studies in Antimicrobial Action

Q: What experimental approaches elucidate its antimicrobial mechanism? A: Conduct membrane permeability assays using fluorescent probes (e.g., propidium iodide) to track bacterial membrane disruption. Compare minimum inhibitory concentrations (MICs) against Staphylococcus aureus (e.g., 2–4 µg/mL) with chlorhexidine (0.5–2 µg/mL) to assess relative potency . Atomic force microscopy (AFM) can visualize morphological changes in microbial cells post-exposure .

Stability and Degradation Pathways

Q: How does pH influence its stability in aqueous solutions? A: Under acidic conditions (pH < 3), the compound degrades via hydrolysis of the biguanide chain, forming 4-chloroaniline derivatives. Accelerated stability studies (40°C/75% RH) over 30 days show <5% degradation at pH 5–7. Use HPLC-UV to monitor degradation products and Arrhenius modeling to predict shelf life .

Resolving Data Contradictions in Efficacy

Q: How to address conflicting MIC values reported in literature? A: Variability arises from assay conditions (e.g., inoculum size, growth media). Standardize protocols using CLSI guidelines. Test compound purity via differential scanning calorimetry (DSC) to rule out impurities (e.g., 1-(3-chlorophenyl)-5-isopropylbiguanide hydrochloride) affecting results .

Comparative Activity with Other Biguanides

Q: How does its activity compare to polymeric biguanides like PHMB? A: PHMB’s polymeric structure (12–16 biguanide units) enhances sustained antimicrobial action, while 1,5-bis(4-chlorophenyl)biguanide exhibits higher specificity for Gram-positive bacteria. Use time-kill assays to compare log reduction rates: PHMB achieves 99.9% reduction in 10 minutes vs. 30 minutes for the monomeric compound .

Toxicological Profiling

Q: What methodologies assess cytotoxicity in mammalian cells? A: Perform MTT assays on human keratinocytes (HaCaT cells) to determine IC50 values (e.g., >100 µM for low toxicity). Combine with Ames testing to rule out mutagenicity. For in vivo studies, administer doses up to 500 mg/kg in rodent models, monitoring hepatic and renal biomarkers .

Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 370.67 g/mol | |

| Melting Point | 289–290°C | |

| Solubility (Water) | <0.1 mg/mL | |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Calculated |

Table 2: Antimicrobial Activity Comparison

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2–4 | |

| Escherichia coli | 8–16 | |

| Candida albicans | 4–8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。